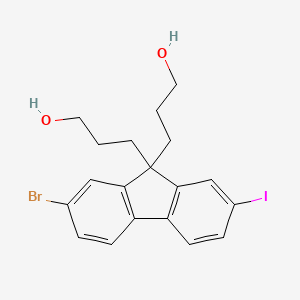

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)

CAS No.: 1315468-05-3

Cat. No.: VC7180468

Molecular Formula: C19H20BrIO2

Molecular Weight: 487.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315468-05-3 |

|---|---|

| Molecular Formula | C19H20BrIO2 |

| Molecular Weight | 487.175 |

| IUPAC Name | 3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol |

| Standard InChI | InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2 |

| Standard InChI Key | KOPZLWNCKPDFKF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) (CAS: 1315468-05-3) is a polyhalogenated organic compound with the molecular formula and a molar mass of 487.17 g/mol . Its structure comprises:

-

A fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring).

-

Bromine and iodine substituents at the 2- and 7-positions, respectively.

-

Two propan-1-ol groups attached to the 9,9-positions of the fluorene core .

The halogen atoms introduce steric and electronic effects, while the hydroxyl groups enhance solubility in polar solvents, enabling applications in solution-processed materials .

Synthesis and Reactivity

Reactivity Profile

-

Halogen Reactivity: The bromine and iodine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing conjugated polymers .

-

Hydroxyl Group Utility: The propanol moieties enable esterification or etherification, further tailoring solubility and interfacial properties .

Physicochemical Properties

Key Characteristics

The compound’s high halogen content increases molecular polarizability, suggesting utility in optoelectronic materials .

Comparison with Structural Analogs

The iodine-bromine asymmetry in 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) distinguishes it from symmetric dibromo analogs, potentially enabling regioselective reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume